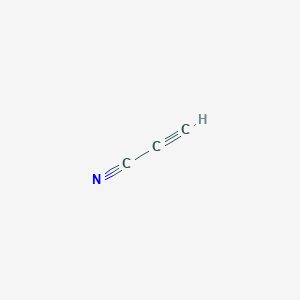

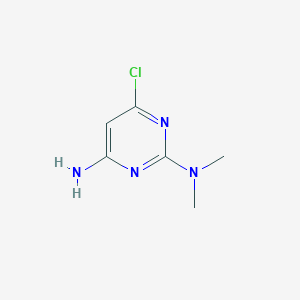

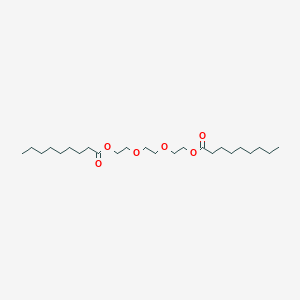

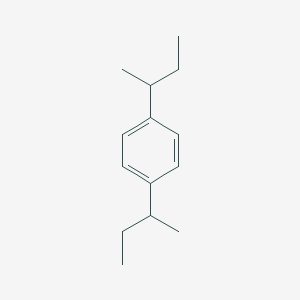

![molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1](/img/structure/B89799.png)

1-Oxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Oxa-8-azaspiro[4.5]decane and its derivatives involves several key strategies. Ogurtsov and Rakitin (2020) developed a convenient method to synthesize new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents, highlighting its potential for the production of biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Tian et al. (2020) focused on synthesizing and evaluating 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, demonstrating the compound's versatility in drug development (Tian et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-Oxa-8-azaspiro[4.5]decane derivatives reveals insights into their chemical behavior. Wen (2002) presented the crystal structure of a 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, showing that the cyclohexyl ring adopts a chair conformation, emphasizing the compound's chiral nature (Wen, 2002).

Chemical Reactions and Properties

1-Oxa-8-azaspiro[4.5]decane derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. Rashevskii et al. (2020) explored the enhanced reactivity of certain 1-oxa-8-azaspiro[4.5]decane derivatives in the Castagnoli-Cushman reaction with imines, highlighting their broad substrate scope (Rashevskii et al., 2020).

Applications De Recherche Scientifique

Application as M1 Muscarinic Agonists

- Scientific Field: Pharmacology

- Summary of the Application: The compound 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17), a type of 1-Oxa-8-azaspiro[4.5]decane, was synthesized and assessed as an M1 muscarinic agonist for the symptomatic treatment of dementia of Alzheimer’s type .

- Methods of Application: The compounds were tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities, including amelioration of scopolamine-induced impairment in rat passive avoidance tasks, and induction of hypothermia, tremor, and salivary secretion .

- Results or Outcomes: Compound 17 exhibited potent muscarinic activities in vitro and in vivo with no selectivity. A number of compounds, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found to display preferential affinity for M1 receptors over M2 receptors and, in addition, to exhibit potent antiamnesic activity .

Application in the Synthesis of Spirocyclotriphosphazenes

- Scientific Field: Organic Chemistry

- Summary of the Application: 1,4-Dioxa-8-azaspiro decane was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application in Antitumor Activity

- Scientific Field: Pharmacology

- Summary of the Application: 1-Oxa-4-azaspiro deca-6,9-diene-3,8-diones, a derivative of 1-Oxa-8-azaspiro[4.5]decane, has been studied for its in vitro antitumor activities against cancer cell lines .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application in Synthesis of Sigma-1 Receptor Radioligands

- Scientific Field: Medicinal Chemistry

- Summary of the Application: New 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as candidate radioligands for sigma-1 receptors .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application in Neuroinflammation Imaging

- Scientific Field: Neurology

- Summary of the Application: 1-Oxa-8-azaspiro[4.5]decane derivatives have been used in the development of PET imaging probes targeting the colony-stimulating factor 1 receptor (CSF1R) for neuroinflammation .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application in Alzheimer’s Disease Diagnosis and Treatment Evaluation

- Scientific Field: Neurology

- Summary of the Application: Sigma-2 receptor molecular probes, which include 1-Oxa-8-azaspiro[4.5]decane derivatives, have been used for the diagnosis and treatment evaluation of Alzheimer’s disease .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety data sheet for 1-Oxa-8-azaspiro[4.5]decane indicates that it is a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Orientations Futures

Research suggests that 1-Oxa-8-azaspiro[4.5]decane could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors . Other studies have also indicated the potential of this compound and its derivatives in the treatment of neurological diseases .

Propriétés

IUPAC Name |

1-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOWXUQJLOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620325 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-8-azaspiro[4.5]decane | |

CAS RN |

176-92-1 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.